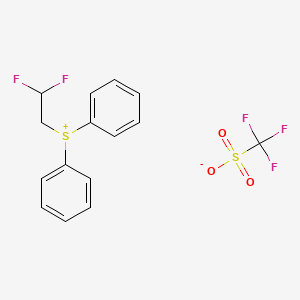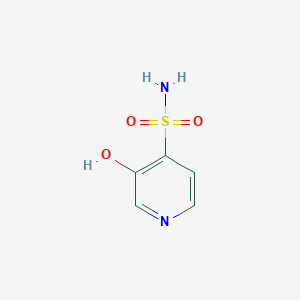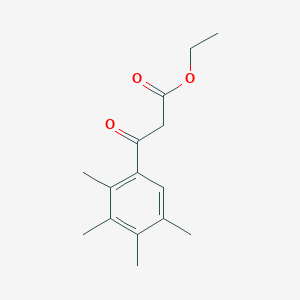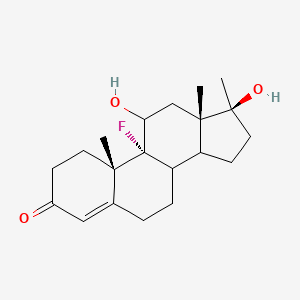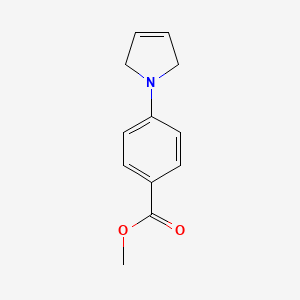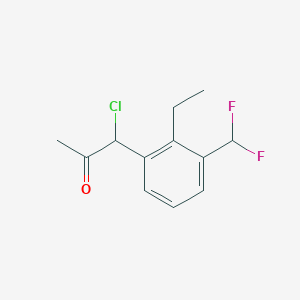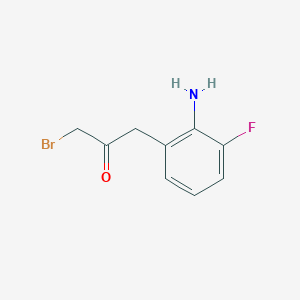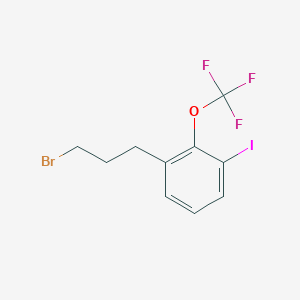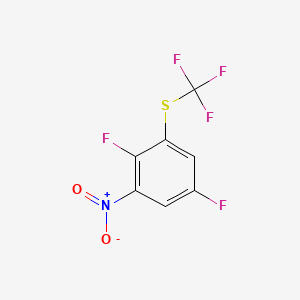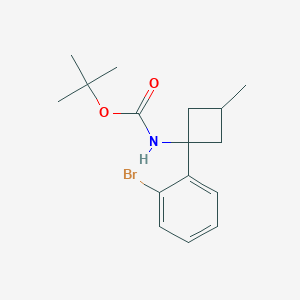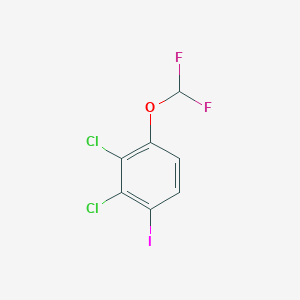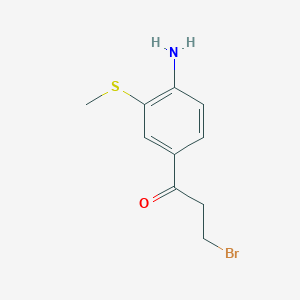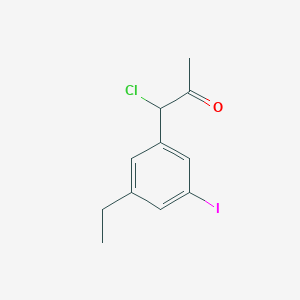
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO It is a halogenated ketone, characterized by the presence of chlorine, iodine, and an ethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1-(3-ethyl-5-iodophenyl)propan-2-one, using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), ambient or elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
相似化合物的比较
Similar Compounds
1-Chloro-1-(3-ethylphenyl)propan-2-one: Lacks the iodine atom, which may result in different chemical and biological properties.
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.
1-Chloro-1-(3-methyl-5-iodophenyl)propan-2-one: The ethyl group is replaced by a methyl group, which may affect its steric and electronic properties.
Uniqueness
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is unique due to the combination of chlorine and iodine atoms attached to the phenyl ring, along with the ethyl group
属性
分子式 |
C11H12ClIO |
|---|---|
分子量 |
322.57 g/mol |
IUPAC 名称 |
1-chloro-1-(3-ethyl-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI 键 |
UOJNCNABZVDXCM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)I)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


